2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt
Overview
Description
2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt is a chemical compound with the molecular formula C7H8N3NaO3S and a molecular weight of 237.21149 . This compound is known for its unique structure, which includes a sulphinomethyl group attached to an isonicotinohydrazide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt involves several steps. The primary synthetic route includes the reaction of isonicotinohydrazide with formaldehyde and sodium bisulfite. The reaction conditions typically involve an aqueous medium and controlled temperature to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.
Chemical Reactions Analysis
2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphinomethyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphinomethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt involves its interaction with specific molecular targets. The sulphinomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt can be compared with other similar compounds, such as:
Isonicotinohydrazide: A well-known compound used in the treatment of tuberculosis. It shares a similar backbone but lacks the sulphinomethyl group.
Sulphinomethyl derivatives: Compounds with similar sulphinomethyl groups but different core structures.
The uniqueness of 2’-(Sulphinomethyl)isonicotinohydrazide, monosodium salt lies in its combination of the isonicotinohydrazide backbone with the sulphinomethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
sodium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S.Na/c11-7(10-9-5-14(12)13)6-1-3-8-4-2-6;/h1-4,9H,5H2,(H,10,11)(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPRAPDIPSFSOG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNCS(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929132 | |
Record name | Sodium [2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-98-3 | |
Record name | 2'-(Sulphinomethyl)isonicotinohydrazide, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium [2-(pyridine-4-carbonyl)hydrazinyl]methanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(sulphinomethyl)isonicotinohydrazide, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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